molecular formula C19H19N3O4S B2369771 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097859-85-1

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2369771
CAS No.: 2097859-85-1
M. Wt: 385.44
InChI Key: XRBNGIIJFSWYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a recognized chemical tool in biochemical research, primarily characterized as a potent and cell-active inhibitor of CDC2-like kinases (CLKs) and Dual-specificity tyrosine-regulated kinases (DYRKs). Its core research value lies in its ability to modulate pre-mRNA splicing, a critical step in gene expression. By selectively inhibiting CLK kinases, particularly CLK1, this compound promotes the hyperphosphorylation of serine/arginine-rich (SR) splicing factors, which leads to their disengagement from the spliceosome and a subsequent, widespread alteration in splicing patterns. This mechanism can be leveraged to study the functional consequences of splicing inhibition in various disease models. Research utilizing this inhibitor has been instrumental in probing the role of aberrant splicing in cancers and viral replication. For instance, its application has been shown to suppress the replication of SARS-CoV-2 by disrupting the splicing of viral RNA, highlighting its utility in virology research. Furthermore, due to its additional activity against DYRK1A, this compound is a valuable probe for investigating signaling pathways relevant to neurodegenerative disorders and Down syndrome. It serves as a key pharmacological agent for dissecting the complex biology of kinase-regulated splicing and for validating CLK/DYRK family members as therapeutic targets for a range of human diseases.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-27(24,15-5-6-18-19(11-15)26-10-9-25-18)21-8-7-14(12-21)22-13-20-16-3-1-2-4-17(16)22/h1-6,11,13-14H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBNGIIJFSWYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 396.45 g/mol. The structure features a benzimidazole core linked to a pyrrolidine and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin moiety.

Structural Features

FeatureDescription
Molecular FormulaC₁₉H₂₀N₄O₃S
Molecular Weight396.45 g/mol
Key Functional GroupsBenzimidazole, Pyrrolidine, Sulfonyl
CAS NumberNot specified in available data

Anticancer Properties

Research indicates that compounds with similar structural motifs, particularly those containing benzimidazole and pyrrolidine rings, exhibit significant anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

  • Inhibition of Protein Kinases : Compounds related to benzimidazole have been shown to inhibit various protein kinases, which are crucial in cancer progression. For instance, studies on related compounds demonstrated their ability to inhibit GSK-3α and GSK-3β, which are implicated in several cancer types .
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a study highlighted that similar structures led to increased apoptosis in human lung cancer cells through the activation of intrinsic pathways .

Neuroprotective Effects

The compound's neuroprotective potential has also been explored. Dihydrobenzo[b][1,4]dioxin derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis:

  • Mechanism of Action : These compounds may modulate oxidative stress pathways and enhance cellular antioxidant defenses .

Anti-inflammatory Activity

Research into related compounds suggests that they may possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

  • Clinical Implications : The anti-inflammatory effects can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar compound on human breast cancer cells. The results indicated:

  • Dosage : Treatment with varying concentrations (1 µM to 10 µM) over 48 hours.
  • Outcome : Significant reduction in cell viability was observed at 10 µM, with an increase in apoptotic markers.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress:

  • Treatment Group : Mice treated with the compound showed improved cognitive function compared to controls.
  • Biomarkers : Reduced levels of malondialdehyde (a marker of oxidative stress) were noted in treated animals.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole and dioxin moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonamide group may enhance the compound's interaction with biological targets involved in cancer progression.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the dioxin ring and the sulfonyl group may contribute to the inhibition of bacterial growth and biofilm formation. This makes it a candidate for further exploration in the development of new antibiotics.

Neuroprotective Effects

The pyrrolidine derivative has been studied for its neuroprotective effects. Research suggests that compounds with similar structural features can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial in treating conditions like Alzheimer's disease.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer effectsThe compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent activity.
Study 2 Assess antimicrobial propertiesShowed significant inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
Study 3 Investigate neuroprotective effectsDemonstrated reduced cell death in neuronal cultures exposed to neurotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole involves multi-step reactions that typically include:

  • Formation of the benzimidazole core.
  • Introduction of the pyrrolidine ring via nucleophilic substitution.
  • Sulfonylation using appropriate sulfonyl chlorides.
  • Dioxin incorporation through cyclization reactions.

Exploring derivatives of this compound could lead to enhanced biological activities or improved pharmacokinetic properties.

Chemical Reactions Analysis

Sulfonylation of Pyrrolidine Intermediate

The sulfonyl linkage is introduced via reaction of 2,3-dihydrobenzo[b] dioxin-6-sulfonyl chloride with a pyrrolidine derivative. This step typically employs:

  • Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base.

  • Yield : Reported at 75–85% in analogous sulfonylation reactions .

Example Reaction :

Pyrrolidin 3 amine+2 3 dihydrobenzo b 1 4 dioxin 6 sulfonyl chlorideTEA DCMSulfonated pyrrolidine intermediate\text{Pyrrolidin 3 amine}+\text{2 3 dihydrobenzo b 1 4 dioxin 6 sulfonyl chloride}\xrightarrow{\text{TEA DCM}}\text{Sulfonated pyrrolidine intermediate}

Benzimidazole Formation

The benzimidazole ring is synthesized via condensation of o-phenylenediamine derivatives under acidic or oxidative conditions. Key methods include:

  • Phillips-Ladenburg Reaction : Condensation with aldehydes or ketones in HCl/ethanol .

  • Microwave-Assisted Synthesis : Reduced reaction time (15–30 min) and improved yields (up to 92%) .

Example Reaction :

o Phenylenediamine+Carbonyl compoundHCl 1H benzo d imidazole\text{o Phenylenediamine}+\text{Carbonyl compound}\xrightarrow{\text{HCl }}\text{1H benzo d imidazole}

Coupling of Subunits

The final step involves coupling the sulfonated pyrrolidine with the benzimidazole core. Common strategies:

  • Nucleophilic Substitution : Using a brominated benzimidazole and sulfonated pyrrolidine in DMF with K2_2
    CO3_3 .

  • Buchwald-Hartwig Amination : Pd-catalyzed cross-coupling for C–N bond formation .

Reaction Optimization Data

Parameter Conditions Yield (%) Reference
Sulfonylation time4–6 h, 0–5°C78–85
Benzimidazole formationHCl/ethanol, reflux (12 h)68
Microwave synthesis150 W, 15 min92
Coupling catalystPd(OAc)2_2
, XPhos, 100°C81

Sulfonate Group Modifications

  • Hydrolysis : Acidic or basic hydrolysis of the sulfonate ester to sulfonic acid (rarely employed due to instability) .

  • Nucleophilic Displacement : Reaction with amines or thiols to form sulfonamides/sulfonyl sulfides .

Benzimidazole N-Alkylation

  • Electrophilic alkylation with alkyl halides in the presence of NaH (60–75% yield) .

Stability and Reactivity Insights

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strong acids/bases .

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photoreactivity : Benzo[d]imidazole moiety shows moderate UV-induced ring-opening .

Challenges and Limitations

  • Steric Hindrance : Bulky sulfonate group complicates further substitution .

  • Purification : Requires silica gel chromatography or recrystallization from ethanol/water .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on synthesis, physicochemical properties, and functional performance.

Key Observations :

  • The target compound’s sulfonyl-pyrrolidinyl bridge distinguishes it from derivatives like DDFDI (furan-linked) or CDDPI (carbazole-linked). This group may enhance stability but complicate synthesis .
  • Synthetic accessibility varies widely: DDFDI’s one-pot synthesis is straightforward (score 3–4), while CDDPI and SDBPI require specialized catalysts/purification (score 6–8) .
Physicochemical and Functional Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) ADMET Compliance (Lipinski’s Rules) Key Applications Performance Metrics Reference
Target Compound ~435 (estimated) ~3.2 Likely compliant (≤5 H-bond donors) Undetermined (potential drug) N/A
DDFDI 483.52 5.8 Compliant (violates LogP >5) Antimicrobial/antiviral studies IC50 values not reported
CDDPI ~650 (estimated) 7.1 Non-compliant (high LogP) OLED emissive layer External quantum efficiency (EQE): 19.0% (green)
DBDPA ~700 (estimated) 7.5 Non-compliant OLED host material EQE: 15.3% (red)

Key Observations :

  • The target compound’s predicted LogP (~3.2) suggests better solubility than DDFDI (LogP 5.8) or CDDPI (LogP 7.1), making it more drug-like .
  • OLED-focused derivatives (e.g., CDDPI, DBDPA) exhibit high EQE (>15%) but poor compliance with drug-likeness criteria due to high molecular weight and LogP .

Optoelectronic Performance :

  • CDDPI -based OLEDs achieve luminance >59,000 cd/m² and EQE ~19%, outperforming DBDPA due to enhanced carrier mobility from carbazole substituents . The target compound’s sulfonyl group could disrupt π-conjugation, limiting its utility in OLEDs unless functionalized with emissive auxochromes.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole?

Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : React 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., triethylamine or pyridine) in anhydrous DMF at 0–5°C to form the sulfonamide intermediate .
  • Benzimidazole Coupling : Use microwave-assisted synthesis or reflux conditions (e.g., in toluene with catalytic p-toluenesulfonic acid) to cyclize the intermediate with o-phenylenediamine derivatives, ensuring regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the final compound .

Basic: How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Answer:
Validate the structure via:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm sulfonyl-pyrrolidine connectivity and benzimidazole ring formation. Look for deshielded protons near sulfonyl groups (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+^+ ≈ 440–450 Da) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and adjacent aromatic rings) .

Basic: What preliminary biological assays are recommended to screen its pharmacological potential?

Answer:
Initial screening should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs like ciprofloxacin .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values, ensuring selectivity over normal cells .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates to identify binding affinity (Ki_i) .

Advanced: How can density functional theory (DFT) and wavefunction analysis elucidate its electronic properties and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Multiwfn Analysis : Use Multiwfn to visualize electron localization function (ELF) and bond order analysis, identifying charge transfer between the sulfonyl group and benzimidazole ring .
  • Excited-State Dynamics : Time-dependent DFT (TD-DFT) to predict absorption/emission spectra, correlating with experimental UV-Vis data for OLED or sensor applications .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Address discrepancies via:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation conditions .
  • Dose-Response Validation : Perform parallel assays with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA with post-hoc Tukey tests) .
  • Structural Analog Comparison : Synthesize and test derivatives (e.g., replacing dihydrodioxin with furan) to isolate structure-activity relationships (SAR) .

Advanced: What methodologies enable mechanistic studies of its interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) using homology models of target enzymes (e.g., DNA gyrase) to identify key binding residues .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) to quantify affinity for targets like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Advanced: How can researchers design derivatives to enhance solubility without compromising activity?

Answer:

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the sulfonyl moiety, improving aqueous solubility while maintaining stability in plasma .
  • Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance bioavailability via supramolecular interactions .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC50_{50} values, guiding substituent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.